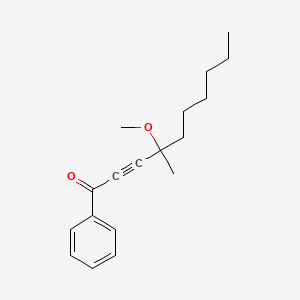
Benzene, (2-(1-methylethoxy)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, (2-(1-methylethoxy)propyl)-, is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 2-(1-methylethoxy)propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (2-(1-methylethoxy)propyl)-, typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2-(1-methylethoxy)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of benzene, (2-(1-methylethoxy)propyl)-, may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, (2-(1-methylethoxy)propyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of benzene, (2-(1-methylethoxy)propyl)-, yields nitro derivatives, while oxidation can produce carboxylic acids or ketones.
Applications De Recherche Scientifique
Benzene, (2-(1-methylethoxy)propyl)-, has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of benzene, (2-(1-methylethoxy)propyl)-, involves its interaction with molecular targets through various pathways. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism:
Formation of the Arenium Ion: The electrophile forms a sigma-bond with the benzene ring, generating a positively charged arenium ion.
Restoration of Aromaticity: A proton is removed from the arenium ion, restoring the aromaticity of the benzene ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, (1-methylethyl)-:
Benzene, (1-methylethoxy)-: This compound has a methylethoxy group directly attached to the benzene ring.
Uniqueness
Benzene, (2-(1-methylethoxy)propyl)-, is unique due to the specific positioning of the 2-(1-methylethoxy)propyl group, which influences its reactivity and properties
Propriétés
Numéro CAS |
86837-65-2 |
|---|---|
Formule moléculaire |
C12H18O |
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
2-propan-2-yloxypropylbenzene |
InChI |
InChI=1S/C12H18O/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3 |
Clé InChI |
DLXYCIPTVAINIZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



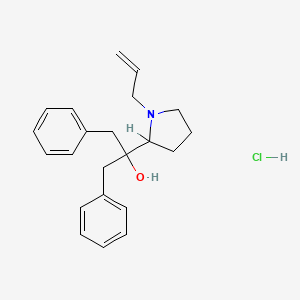
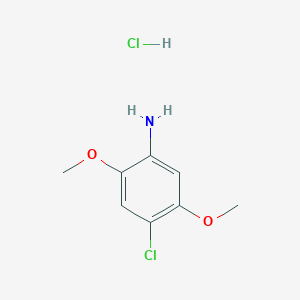
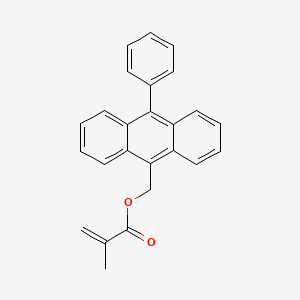
![2-[(Naphthalen-1-yl)methyl]-1,3-dithiane](/img/structure/B14421875.png)


![2-[(4-Chloro-2-methylbut-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14421890.png)
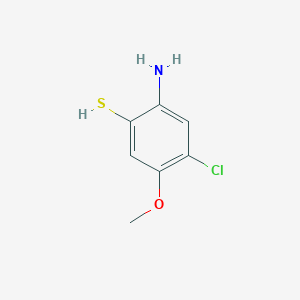

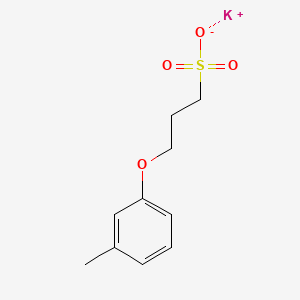
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)

